

Application of Nadolol D9 in therapeutic drug monitoring (TDM).

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Compound of Interest

Compound Name: Nadolol D9

Cat. No.: B1434460

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Application of Nadolol-d9 in Therapeutic Drug Monitoring (TDM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nadolol is a non-selective beta-adrenergic receptor antagonist utilized in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Therapeutic Drug Monitoring (TDM) of nadolol is crucial to optimize dosing regimens, ensuring therapeutic efficacy while minimizing dose-related adverse effects. This document provides a comprehensive overview of the application of Nadolol-d9 as an internal standard for the accurate quantification of nadolol in human plasma by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Nadolol-d9, a deuterated analog of nadolol, is the ideal internal standard for this application. Its physicochemical properties are nearly identical to nadolol, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution characteristic is critical for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. The mass difference between nadolol and Nadolol-d9 allows for their distinct detection by the mass spectrometer, leading to precise and accurate quantification.

The therapeutic serum concentration of nadolol is reported to be in the range of 10–250 ng/mL. Monitoring plasma concentrations within this range can aid in individualizing therapy, particularly in patient populations with renal impairment, as nadolol is primarily excreted unchanged by the kidneys.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the analysis of nadolol in human plasma using Nadolol-d9 as an internal standard.

Table 1: LC-MS/MS Method Parameters

Parameter	Value
Analytical Column	Agilent Zorbax XDB C18 (150 mm × 4.6 mm, 3.5 µm)[3]
Mobile Phase A	10 mM Ammonium Formate in Water[3]
Mobile Phase B	Acetonitrile[3]
Gradient	Isocratic (20:80, A:B)[3]
Flow Rate	0.5 mL/min[3]
Injection Volume	15 µL[3]
Column Temperature	30°C[3]
Total Run Time	2.5 minutes[3]
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transition (Nadolol)	m/z 310.20 → 254.10[3]
MRM Transition (Nadolol-d9)	m/z 319.20 → 255.00[3]

Table 2: Method Validation Parameters

Parameter	Value	Reference
Linearity Range	6 - 3000 ng/mL	[3]
Lower Limit of Quantification (LLOQ)	6 ng/mL	[3]
Recovery (Nadolol)	100.6%	[4]
Precision (Intra-day)	< 15%	[4]
Precision (Inter-day)	< 15%	[4]
Accuracy (Intra-day)	90-110% of nominal concentration	[4]
Accuracy (Inter-day)	90-110% of nominal concentration	[4]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the analysis of nadolol in plasma.[3]

Reagents and Materials:

- Human plasma (collected in K2-EDTA tubes)
- Nadolol-d9 internal standard (IS) working solution (concentration to be optimized, e.g., 100 ng/mL in methanol)
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer

- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 200 μ L of human plasma into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the Nadolol-d9 internal standard working solution to each plasma sample, calibrator, and quality control (QC) sample.
- Vortex mix for 10 seconds.
- Add 1 mL of ethyl acetate to the tube.
- Vortex mix vigorously for 2 minutes.
- Centrifuge at 10,000 x g for 5 minutes.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
- Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μ L of the mobile phase (20:80, 10 mM Ammonium Formate: Acetonitrile).
- Vortex mix for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A validated HPLC system coupled to a tandem mass spectrometer.

Procedure:

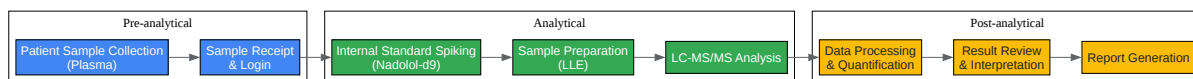
- Set up the LC-MS/MS system with the parameters outlined in Table 1.

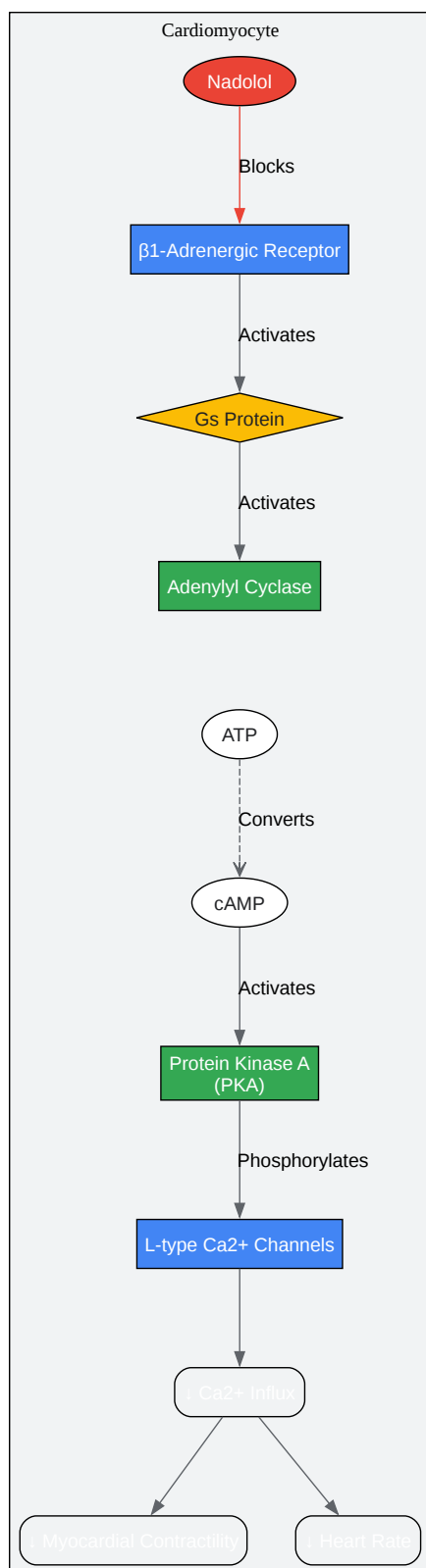
- Equilibrate the analytical column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Create a sequence including blank samples, calibration standards, QC samples, and the unknown plasma samples.
- Inject 15 µL of each sample into the LC-MS/MS system.
- Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis and Quantification

- Integrate the chromatographic peaks for nadolol and Nadolol-d9.
- Calculate the peak area ratio of nadolol to Nadolol-d9 for all samples.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of $1/x^2$ is typically used.
- Determine the concentration of nadolol in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations





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